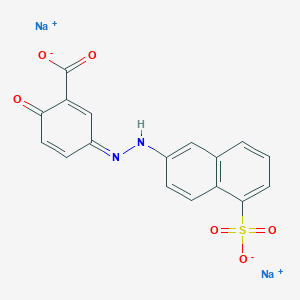
OIFHQMGZDOXCIY-STAIPAPMSA-L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OIFHQMGZDOXCIY-STAIPAPMSA-L: is a synthetic organic compound known for its vibrant color and applications in various fields. It is a derivative of salicylic acid, where the azo group (-N=N-) links the salicylic acid to a sulphonated naphthalene ring. This compound is often used as a dye due to its intense color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of OIFHQMGZDOXCIY-STAIPAPMSA-L typically involves a diazotization reaction followed by azo coupling. The process begins with the sulphonation of naphthalene to introduce the sulpho group. This is followed by the diazotization of the sulphonated naphthalene using sodium nitrite and hydrochloric acid. The diazonium salt thus formed is then coupled with salicylic acid under alkaline conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulphonation and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often isolated by filtration and purified through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amines and their derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
- Used as a dye in various chemical processes.
- Acts as a pH indicator due to its color-changing properties in different pH environments.
Biology:
- Employed in staining techniques for microscopic analysis.
- Used in biochemical assays to detect the presence of specific enzymes or compounds.
Medicine:
- Investigated for its potential anti-inflammatory properties.
- Used in research related to drug delivery systems.
Industry:
- Utilized in the textile industry for dyeing fabrics.
- Applied in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of OIFHQMGZDOXCIY-STAIPAPMSA-L primarily involves its interaction with various molecular targets through its azo and sulpho groups. The azo group can participate in redox reactions, while the sulpho group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The compound’s ability to change color in different pH conditions makes it useful as a pH indicator.
Comparaison Avec Des Composés Similaires
Methyl orange: Another azo dye used as a pH indicator.
Congo red: A dye used in histology for staining tissues.
Sudan III: A dye used for staining lipids.
Uniqueness: OIFHQMGZDOXCIY-STAIPAPMSA-L is unique due to its specific combination of a sulphonated naphthalene ring and a salicylic acid moiety. This structure imparts distinct color properties and solubility characteristics, making it particularly useful in applications requiring water-soluble dyes with strong color intensity.
Propriétés
Numéro CAS |
10114-96-2 |
|---|---|
Formule moléculaire |
C17H10N2Na2O6S |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-15-7-5-12(9-14(15)17(21)22)19-18-11-4-6-13-10(8-11)2-1-3-16(13)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
Clé InChI |
OIFHQMGZDOXCIY-STAIPAPMSA-L |
SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES isomérique |
C1=CC2=C(C=CC(=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC2=C(C=CC(=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Synonymes |
2-Hydroxy-5-[(5-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















